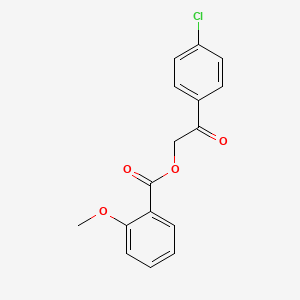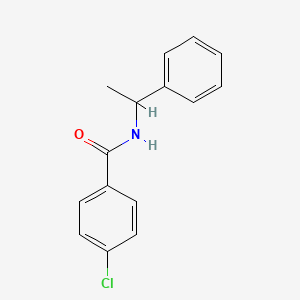
4-chloro-N-(1-phenylethyl)benzamide
Descripción general
Descripción
4-chloro-N-(1-phenylethyl)benzamide is a chemical compound with the linear formula C15H13ClN2O3 . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives. These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with a chlorine atom at the 4-position of the benzene ring . The molecular weight is 304.735 .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis and Anticonvulsant Activity : Research has explored the synthesis of compounds related to 4-chloro-N-(1-phenylethyl)benzamide, examining their anticonvulsant activity. Modifications to the structure, such as acylation and alkylation, significantly affected the anticonvulsant potency and toxicity of these compounds (Clark & Davenport, 1987).
Ultrasound-Assisted Synthesis : A study focused on the ultrasound-assisted synthesis of benzamide derivatives for potential anti-tubercular activity. This research is significant for its exploration of novel methods in drug synthesis and its implications for treating tuberculosis (Nimbalkar et al., 2018).
Biological and Chemical Studies
Investigation of Biological Activity : Various chloro-substituted benzamides, including those similar to this compound, have been analyzed for their biological activity against different microbial strains, offering insights into their potential medicinal applications (Imramovský et al., 2011).
Theoretical Studies and Crystal Structure Analysis : Theoretical studies have been conducted to understand the crystal structure of chlorinated phenyl benzamides. Such studies are crucial for comprehending the physical and chemical properties of these compounds, which can impact their application in various fields (Panicker et al., 2010).
Chain-Growth Polycondensation for Aramide Synthesis : Research has been done on the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity using phenyl derivatives. This process is significant for developing advanced polymeric materials (Yokozawa et al., 2002).
Propiedades
IUPAC Name |
4-chloro-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPIGGRNVDNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)

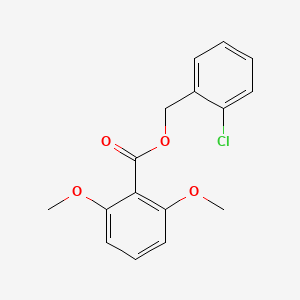

![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)
![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)
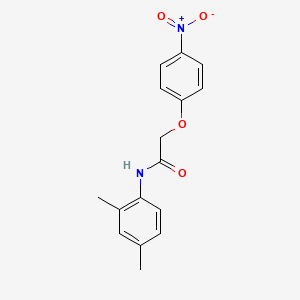
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
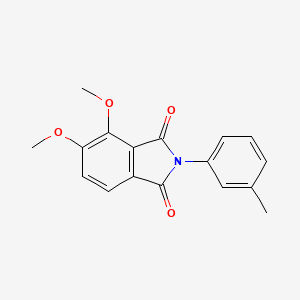
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
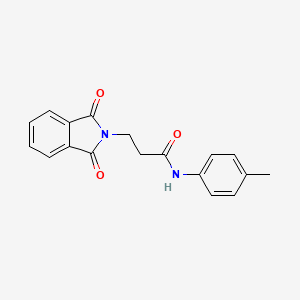
![2-furyl[4-(4-methoxybenzoyl)piperazino]methanone](/img/structure/B6141627.png)
